3-Methylphenyl diphenylphosphinite

Description

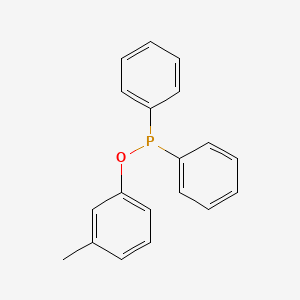

3-Methylphenyl diphenylphosphinite (CAS 63426-87-9) is an organophosphorus compound with the molecular formula C₁₉H₁₇OP. It belongs to the phosphinite class, characterized by a central phosphorus atom bonded to an oxygen atom and three organic substituents: two phenyl groups and a 3-methylphenyl group. This compound is utilized as a ligand in catalytic systems and as an intermediate in synthesizing chiral organophosphorus derivatives. Its structural features, including the electron-donating methyl group on the aryl ring, influence its steric and electronic properties, making it valuable in asymmetric synthesis and coordination chemistry .

Properties

CAS No. |

63389-45-7 |

|---|---|

Molecular Formula |

C19H17OP |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

(3-methylphenoxy)-diphenylphosphane |

InChI |

InChI=1S/C19H17OP/c1-16-9-8-10-17(15-16)20-21(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,1H3 |

InChI Key |

WDJRVPQAENNPBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Mechanism and Adaptability

The Arbuzov reaction, a cornerstone of organophosphorus chemistry, facilitates the formation of phosphorus–carbon bonds through the reaction of phosphinous acid esters with alkyl halides. While the provided literature focuses on trimethylsilyl diphenylphosphinite, analogous strategies can be extrapolated for 3-methylphenyl derivatives. For instance, substituting trimethylsilyl chloride with 3-methylphenol in the presence of diphenylphosphine oxide could yield the target compound:

$$

\text{Ph}2\text{P(O)H} + \text{3-MeC}6\text{H}4\text{OH} \xrightarrow{\text{Base}} \text{Ph}2\text{P-O-C}6\text{H}4\text{-3-Me} + \text{H}_2\text{O}

$$

This route mirrors the silylation approach described by Mendeleev Commun. (2016), where (2-hydroxyprop-2-yl)diphenylphosphine oxide reacts with silylating agents to form phosphinites in >75% yield.

Optimization of Reaction Conditions

Key parameters include:

- Temperature : Reactions proceed efficiently at 20–60°C, avoiding thermal decomposition.

- Solvent : Chloroform or dichloromethane ensures homogeneity and facilitates byproduct removal.

- Catalyst : Triethylamine or pyridine neutralizes acidic byproducts, driving the reaction to completion.

Methoxylation and Alkylation Strategies

Methylation of Phenolic Intermediates

Patent CN101343238A demonstrates the methylation of m-hydroxydiphenylamine using dimethyl sulfate. Although this method targets nitrogen-containing compounds, its principles apply to phosphorus systems. Reacting 3-hydroxyphenyl diphenylphosphinite with methylating agents (e.g., methyl iodide) under basic conditions could introduce the methyl group:

$$

\text{Ph}2\text{P-O-C}6\text{H}4\text{-3-OH} + \text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{Ph}2\text{P-O-C}6\text{H}4\text{-3-Me} + \text{NaI} + \text{H}2\text{O}

$$

Challenges in Selectivity

Competing O- vs. C-methylation necessitates careful stoichiometry control. Excess methylating agent and low temperatures (0–20°C) favor O-methylation, as evidenced by similar protocols.

Precursor Synthesis from m-Cresol Derivatives

m-Cresol as a Starting Material

Patent CN1515531A outlines m-cresol production via toluene sulfonation or o-xylene oxidation. Purified m-cresol (≥99.5%) serves as a precursor for 3-methylphenol, which reacts with diphenylphosphinous chloride (Ph₂PCl) to form the target phosphinite:

$$

\text{3-MeC}6\text{H}4\text{OH} + \text{Ph}2\text{PCl} \xrightarrow{\text{Et}3\text{N}} \text{Ph}2\text{P-O-C}6\text{H}_4\text{-3-Me} + \text{HCl}

$$

Byproduct Management

Neutralization with sodium carbonate and aqueous washes remove HCl, ensuring product stability.

Spectroscopic Characterization and Data

Comparative Analysis with Analogues

Methyl diphenylphosphinite (CAS 4020-99-9) provides a benchmark for spectral interpretation:

*Predicted data based on structural similarity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenyl diphenylphosphinite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Coupling Reactions: It is used as a ligand in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphinites.

Coupling Reactions: Coupled organic products with new carbon-phosphorus bonds.

Scientific Research Applications

3-Methylphenyl diphenylphosphinite has several applications in scientific research:

Chemistry: It is used as a ligand in homogeneous catalysis, facilitating various organic transformations.

Biology: It is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methylphenyl diphenylphosphinite involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methylphenyl diphenylphosphinite with analogous organophosphorus compounds, focusing on structural, reactivity, and application-based differences.

Methyldiphenylphosphine (CAS 1486-28-8)

- Molecular Formula : C₁₃H₁₃P

- Key Differences: Reactivity: Methyldiphenylphosphine is a stronger nucleophile and reducing agent due to the absence of an electron-withdrawing oxygen atom. It participates in Staudinger reactions and metal coordination but is more air-sensitive than phosphinites . Applications: Primarily used in organometallic catalysis (e.g., cross-coupling reactions) and as a precursor for phosphine ligands. Stability: Less stable under oxidative conditions compared to this compound, which benefits from the P–O bond’s partial double-bond character .

Sodium Diphenylphosphinite

- Structure : A phosphinite salt (Na⁺[Ph₂PO⁻]) generated via reduction of triphenylphosphine oxide (Ph₃P(O)) with metallic sodium .

- Key Differences: Reactivity: Highly reactive as an intermediate, enabling facile substitution reactions to form alkyl or aryl phosphinites. In contrast, this compound is a stable, isolable compound.

Triphenylphosphine Oxide (Ph₃P(O))

- Molecular Formula : C₁₈H₁₅OP

- Structure : A phosphine oxide with three phenyl groups and a P=O bond.

- Key Differences :

- Electronic Effects : The P=O bond in Ph₃P(O) renders it highly polar and less nucleophilic compared to phosphinites.

- Applications : Primarily a byproduct of Wittig or Staudinger reactions. However, recent methods convert Ph₃P(O) into reactive phosphinite intermediates (e.g., sodium diphenylphosphinite), highlighting a contrast with this compound’s direct utility .

Comparative Data Table

Research Findings and Key Insights

- Electronic Tuning: Phosphinites like this compound exhibit intermediate electron-donating capacity between phosphines (strong donors) and phosphine oxides (weak donors), making them versatile in transition-metal catalysis.

- Synthetic Accessibility : Unlike sodium diphenylphosphinite (requiring in situ preparation), this compound is commercially available, streamlining its use in industrial processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methylphenyl diphenylphosphinite, and how can intermediates be purified effectively?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between chlorodiphenylphosphine and substituted phenols (e.g., 3-methylphenol) in the presence of a base like pyridine or triethylamine. Key intermediates such as allyl diphenylphosphinite (if applicable) are often not isolated but directly converted into target derivatives . Purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Purity should be confirmed via P NMR spectroscopy to monitor phosphinite formation (expected δ range: 100–120 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Strict PPE (nitrile gloves, lab coat, safety goggles) is mandatory due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of accidental exposure:

- Skin contact: Wash immediately with soap/water for 15 minutes .

- Eye contact: Rinse with water for 15 minutes; seek medical attention .

Waste must be segregated and treated as hazardous organophosphorus waste to prevent environmental contamination .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Use H, C, and P NMR spectroscopy to confirm molecular structure. For example, P NMR typically shows a singlet near 110–120 ppm for phosphinite groups. Mass spectrometry (ESI or EI) confirms molecular ion peaks. Single-crystal X-ray diffraction (e.g., CCDC deposition) provides definitive structural proof, with refinement parameters (R1 < 0.05) ensuring accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in catalytic applications (e.g., polymerization or cross-coupling)?

- Methodological Answer : In ring-opening polymerization (ROP), combine this compound with diphenyl phosphate (DPP) to initiate ε-caprolactone polymerization. Optimize monomer-to-initiator ratios (e.g., 100:1) and temperature (60–80°C) to control molecular weight (Đ < 1.2). Monitor via GPC and H NMR kinetics . For cross-coupling, test ligand-metal combinations (e.g., Pd/Cu) under inert atmospheres, using kinetic studies to identify rate-limiting steps .

Q. What strategies resolve contradictions in toxicity data for organophosphorus compounds like this compound?

- Methodological Answer : When substance-specific data are limited, extrapolate from structurally similar organophosphates. For example, compare cholinesterase inhibition profiles with triphenyl phosphate analogs . Conduct supplemental literature searches using databases like ToxNet or OECD SIDS reports. Validate findings via in vitro assays (e.g., acetylcholinesterase activity in human cell lines) .

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?

- Methodological Answer : Use DFT calculations (B3LYP/6-311G**) to model ligand-metal interactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with transition metals (e.g., Au(I) or Pd(0)). Compare computed bond lengths/angles with X-ray crystallographic data (e.g., CCDC entries) to validate models .

Q. What experimental designs mitigate side reactions during phosphinite ligand synthesis?

- Methodological Answer : Pre-dry solvents (THF, toluene) over molecular sieves to prevent hydrolysis. Use Schlenk techniques to exclude moisture/oxygen. Monitor reaction progress via in situ P NMR to detect intermediates like phosphonite byproducts. Quench side products with methanol or trimethylsilyl chloride before purification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies of phosphinite ligands?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst loading). Compare turnover numbers (TON) and selectivity using identical substrates. Perform control experiments to rule out impurities (e.g., residual phosphine oxides). Cross-reference with crystallographic data to confirm ligand integrity .

Q. Why do some studies report divergent thermal stabilities for phosphinite derivatives?

- Methodological Answer : Variations arise from substituent effects (e.g., electron-donating 3-methyl groups enhance stability). Conduct thermogravimetric analysis (TGA) under nitrogen to compare decomposition temperatures. Correlate with Hammett σ values of substituents to quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.